![molecular formula C14H13F3N4O2 B2410822 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea CAS No. 2415469-75-7](/img/structure/B2410822.png)
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves the inhibition of BTK, ITK, and JAK3 kinases. BTK is a crucial kinase that plays a role in the activation of B-cells, which are responsible for the production of antibodies. Inhibition of BTK can lead to the suppression of autoimmune diseases like rheumatoid arthritis and lupus. ITK is a kinase that plays a role in the activation of T-cells, which are responsible for the regulation of immune responses. Inhibition of ITK can lead to the suppression of T-cell-mediated autoimmune diseases like multiple sclerosis. JAK3 is a kinase that plays a role in the activation of various cytokine receptors, which are responsible for the regulation of immune responses. Inhibition of JAK3 can lead to the suppression of various inflammatory diseases and cancers.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cells like chronic lymphocytic leukemia (CLL) cells and mantle cell lymphoma (MCL) cells. It has also been shown to suppress the production of various cytokines like interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are responsible for the regulation of immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea in lab experiments include its potent inhibitory effects on various kinases, its ability to suppress autoimmune diseases and cancers, and its significant biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.
Orientations Futures
The future directions for the research on 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea include the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases, the determination of the safety and efficacy of this compound in clinical trials, and the identification of new therapeutic applications for this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves the reaction of 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid with 2-aminoethyl phenyl carbamate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various kinases like Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the regulation of immune responses and their inhibition can lead to the suppression of various autoimmune diseases and cancers.
Propriétés
IUPAC Name |
1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-6-7-12(22)21(20-11)9-8-18-13(23)19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODEOQIQFMBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

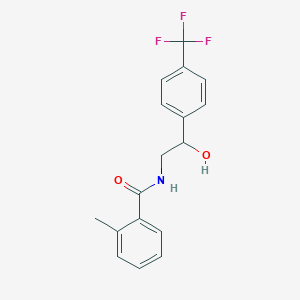

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)
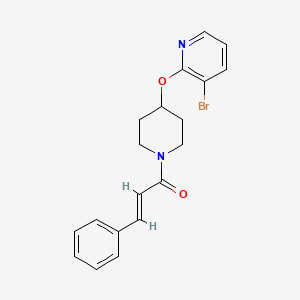
![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)
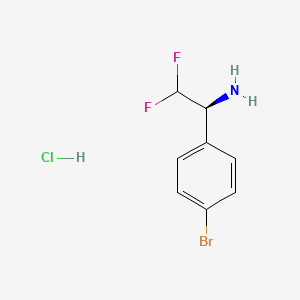
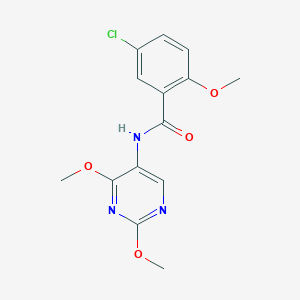
![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)
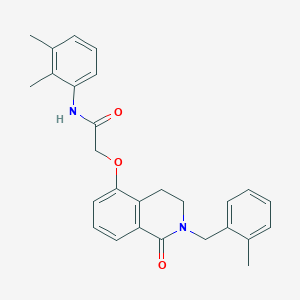
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)